molecular formula C14H23NO6 B1374279 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid CAS No. 1093214-64-2

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B1374279
CAS RN: 1093214-64-2
M. Wt: 301.34 g/mol
InChI Key: XZDZTVFMBGHNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid” is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom. It has a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis . It also has an ethoxycarbonyl group and a carboxylic acid group.

Scientific Research Applications

1. Asymmetric Synthesis

A study demonstrated the use of a variant of this compound in the asymmetric synthesis of enantiomerically pure dipeptides, highlighting its role in producing compounds with specific stereochemical configurations (Didierjean, Boussard, & Aubry, 2002).

2. Synthesis of Novel Amino Acid Analogs

Research has been conducted on synthesizing novel amino acid analogs using this compound. These analogs have potential applications in medicinal chemistry and drug design (Etayo, Badorrey, Díaz-de-Villegas, & Gálvez, 2008).

3. Development of Orthogonally Protected Amino Acids

This compound has been utilized in the development of orthogonally protected amino acids, which are crucial for peptide synthesis and drug development (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005).

4. Synthesis of Piperidine Derivatives

It has been used in the synthesis of various piperidine derivatives, which are important building blocks in organic chemistry and pharmaceutical research (Xue, He, Roderick, Corbett, & Decicco, 2002).

5. Intermediate in Drug Synthesis

6. Exploring Cardiovascular Activity

Research has included the exploration of cardiovascular activity in related compounds, which can lead to the development of new therapeutic agents (Krauze et al., 2004).

properties

IUPAC Name

4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-5-20-11(18)14(10(16)17)6-8-15(9-7-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDZTVFMBGHNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid
Reactant of Route 4
1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid
Reactant of Route 5
1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.